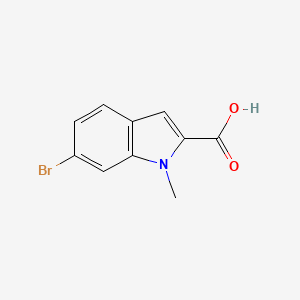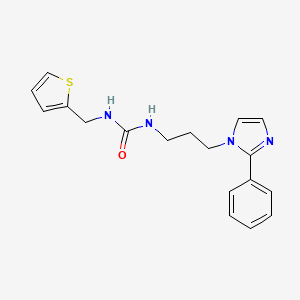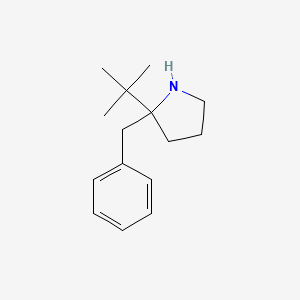![molecular formula C20H20N2O4 B2434216 3-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851405-81-7](/img/structure/B2434216.png)
3-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule, likely belonging to the class of compounds known as quinolines or benzamides . Quinolines are aromatic compounds that contain two fused rings, a benzene ring and a pyridine ring . Benzamides are compounds containing a benzoyl moiety attached to an amide group .
Molecular Structure Analysis
The molecular structure of similar compounds often involves aromatic rings, amide groups, and methoxy groups . The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions typical of aromatic compounds, amides, and ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups like amides could make the compound more soluble in polar solvents .Scientific Research Applications
Quinoline Derivatives as Anticorrosive Materials
Quinoline and its derivatives, including those with methoxy substitutions, have been extensively studied for their anticorrosive properties. These compounds exhibit good effectiveness against metallic corrosion, primarily due to their ability to form stable chelating complexes with surface metallic atoms through coordination bonding. This activity is attributed to their high electron density, which facilitates the adsorption on metal surfaces and the subsequent formation of protective layers, preventing corrosion. The review by Verma, Quraishi, and Ebenso (2020) discusses the application of quinoline derivatives as corrosion inhibitors, emphasizing their role in protecting metals from degradation in various environments (Verma, Quraishi, & Ebenso, 2020).
Quinoline and Benzimidazole in Drug Discovery
Quinoline and benzimidazole cores are prominent in medicinal chemistry, offering a foundation for developing drugs with antimicrobial, anticancer, and various other therapeutic effects. The synthesis and biological evaluation of quinoline-bearing benzimidazole derivatives have demonstrated promising activities across a broad spectrum of diseases, indicating the potential for designing new drugs based on these heterocyclic frameworks. Such compounds are explored for their antimicrobial properties, with recent studies focusing on creating hybrid molecules that combine different bioactive moieties to overcome microbial resistance and develop novel therapeutic agents with improved efficacy and reduced adverse effects (Salahuddin et al., 2023).
Environmental and Ecological Impacts
Research on methoxyphenols, closely related to methoxy-substituted quinolines, has shed light on the environmental reactivity and ecological impacts of these compounds. Methoxyphenols, emitted from biomass burning, undergo various atmospheric reactions, contributing to secondary organic aerosol (SOA) formation. Understanding the atmospheric reactivity of methoxyphenols, including their gas-phase and particle-phase reactions, is crucial for assessing their role in air quality and public health. Studies have emphasized the need for comprehensive assessments of the degradation products of such compounds and their contributions to SOA formation, highlighting the environmental significance of methoxy-substituted organic compounds (Liu, Chen, & Chen, 2022).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to refer to Material Safety Data Sheets (MSDS) or similar resources for safety information.
Future Directions
properties
IUPAC Name |
3-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-25-16-5-3-4-14(11-16)19(23)21-9-8-15-10-13-6-7-17(26-2)12-18(13)22-20(15)24/h3-7,10-12H,8-9H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFSNFNHCUSTRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-[2-[3-Hydroxy-4-[4-(4-methoxyphenyl)pyrazolidin-3-yl]phenoxy]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2434141.png)
![N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2434142.png)


![Ethyl 4-methyl-5-(phenylcarbamoyl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B2434146.png)

![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2434149.png)


![N-(furan-2-ylmethyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2434152.png)
![8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azaspiro[4.5]decane-9-carboxylic acid](/img/structure/B2434153.png)
![N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2434154.png)